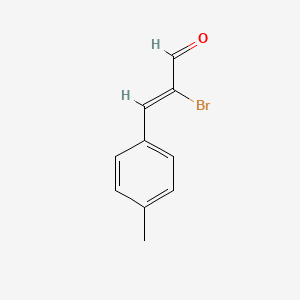

(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde

Description

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

(Z)-2-bromo-3-(4-methylphenyl)prop-2-enal |

InChI |

InChI=1S/C10H9BrO/c1-8-2-4-9(5-3-8)6-10(11)7-12/h2-7H,1H3/b10-6- |

InChI Key |

CCQXDHZZNTUCHM-POHAHGRESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C(/C=O)\Br |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis from α,β-Unsaturated Aldehydes

One common method for synthesizing 2-bromoenals, including (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde, involves the bromination of α,β-unsaturated aldehydes. This process can be achieved through various reagents and conditions, often requiring careful control to maintain the desired stereochemistry.

| Reagent | Conditions | Yield |

|---|---|---|

| Bromine | CH₂Cl₂, 0°C to room temperature | Variable |

| N-Bromosuccinimide (NBS) | CH₂Cl₂, reflux | Moderate |

Use of Organometallic Reagents

Another approach involves the use of organometallic reagents, such as Grignard reagents or organoboranes, followed by oxidation or bromination steps. However, specific literature detailing the synthesis of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde using these methods is limited.

Analysis and Purification

After synthesis, the purification of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde typically involves chromatographic techniques to separate the desired product from byproducts and starting materials.

Chromatography

Flash Chromatography: This method is commonly used for the purification of organic compounds. Silica gel is a typical stationary phase, with solvents like petroleum ether and ethyl acetate used as the mobile phase.

Solvent System Ratio (Petroleum Ether:Ethyl Acetate) Standard Conditions 100:1 to 15:1 Thin Layer Chromatography (TLC): Used for monitoring the progress of reactions and assessing purity. Visualization is often achieved with UV light or staining agents like KMnO₄.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure and purity of the synthesized compound.

NMR Spectroscopy: Provides detailed information about the molecular structure, including the stereochemistry of the double bond.

Nucleus Chemical Shift (δ, ppm) ¹H Variable ¹³C Variable IR Spectroscopy: Helps identify functional groups present in the molecule.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution: Formation of azides or nitriles.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

(Z)-2-Bromo-3-(p-tolyl)acrylaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Differences

The crystallographic behavior of (Z)-2-bromo-3-(p-tolyl)acrylaldehyde can be contextualized by comparing it with related sulfonamide-indole derivatives and acrylate esters. For example:

- Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (Z-14d) : This ester analog substitutes the aldehyde with an ethoxy group and replaces the p-tolyl with a 4-methoxyphenyl ring. Its dihedral angle between the aromatic ring and the acrylate system is influenced by steric and electronic effects, differing from the aldehyde’s planar carbaldehyde alignment .

- Ethyl (Z)-2-bromo-(p-tolyl)acrylate (14j) : Closely related to the target compound but lacks the aldehyde functionality. Crystallographic studies show Z’ = 1 (single conformer per asymmetric unit), contrasting with sulfonamide-indole derivatives like 3-ethenyl-1-(4-methylphenylsulfonyl)-1H-indole (2) , which exhibit Z’ = 2 (two conformers) due to rotational barriers around the S–N bond .

Table 1: Dihedral Angles in Selected Analogs

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly alter reactivity:

- p-Tolyl vs. Methoxy/Nitro Groups : The electron-donating methyl group in p-tolyl enhances the stability of the α,β-unsaturated system compared to electron-withdrawing substituents (e.g., nitro in ethyl (Z)-2-bromo-3-(4-nitrophenyl)acrylate (14m) ). This difference is evident in their IR spectra, where the aldehyde’s carbonyl stretch (~1719 cm⁻¹ in analogs) is less polarized than nitro-substituted acrylates (~1720–1730 cm⁻¹) .

- Aldehyde vs. Ester Functional Groups : The aldehyde in (Z)-2-bromo-3-(p-tolyl)acrylaldehyde enables nucleophilic additions and cyclizations, unlike ester analogs (e.g., methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14b) ), which are more stable but less reactive .

Table 2: Key Spectroscopic Data for Selected Analogs

Q & A

Q. What are the key synthetic routes for (Z)-2-bromo-3-(p-tolyl)acrylaldehyde?

The compound is synthesized via organocatalytic enantioselective methods using triazolium salts (e.g., 4) as catalysts, Na₂CO₃ as a base, and LiOAc as an additive in CHCl₃ at 25°C for 48 hours, achieving yields up to 65% . Alternative routes involve Wittig olefination or nitrile reduction protocols, where brominated precursors are reacted with p-tolyl-substituted aldehydes under controlled conditions .

Q. How is the compound characterized structurally and spectroscopically?

- NMR Analysis : - and -NMR data confirm regiochemistry and stereochemistry. For example, the aldehyde proton appears as a singlet near δ 9.75 ppm, while aromatic protons show splitting patterns dependent on substituents .

- X-ray Crystallography : Structural analogs (e.g., E-isomers) are analyzed to determine bond angles, torsion angles, and crystal packing, with monoclinic systems (e.g., space group P2₁/n) commonly observed .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]+ peaks with <5 ppm error) .

Advanced Research Questions

Q. How can stereochemical control be optimized during synthesis?

Enantioselectivity is achieved using chiral N-heterocyclic carbene (NHC) catalysts, where the triazolium salt (e.g., 4) induces asymmetry during cyclization. Adjusting catalyst loading (e.g., 5 mol%) and reaction time (e.g., 48 hours) improves enantiomeric excess (ee). Solvent polarity (e.g., CHCl₃ vs. THF) and temperature (25°C vs. 0°C) also influence Z/E selectivity .

Q. What are the stability considerations for handling this compound?

The α,β-unsaturated aldehyde moiety is sensitive to oxidation and moisture. Storage under inert atmospheres (N₂/Ar) at -20°C in dark conditions is recommended. Thermal stability studies (e.g., DSC/TGA) for analogs suggest decomposition above 150°C, requiring caution during high-temperature reactions .

Q. What pharmacological potential does this compound exhibit?

Structural analogs (e.g., brominated acrylaldehydes with p-tolyl groups) show promise as intermediates in medicinal chemistry. The electron-withdrawing bromine and planar aromatic system may enhance binding to biological targets (e.g., enzymes or receptors). In vitro studies using cell lines are needed to evaluate cytotoxicity, metabolic stability, and target engagement .

Q. How can contradictory data in reaction yields be resolved?

Discrepancies in yields (e.g., 65% vs. 85% for similar substrates) arise from substituent electronic effects (e.g., o-tolyl vs. p-tolyl) and purity of starting materials. Optimization includes:

Q. What advanced applications exist for this compound in multi-step syntheses?

It serves as a building block for:

- Tricyclic β-Lactones : Via [10+2] cycloadditions with cyclic diketones, yielding enantiopure tricyclic scaffolds with potential bioactivity .

- Phenalenones : Through oxidative coupling with dihydroxynaphthaldehydes, forming fused polycyclic systems for photodynamic therapy research .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions for (Z)-2-Bromo-3-(p-tolyl)acrylaldehyde Derivatives

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-2-Bromo-3-(o-tolyl) | Triazolium salt 4, Na₂CO₃ | CHCl₃ | 25 | 48 | 65 | |

| (Z)-3-(4-Methoxyphenyl) | Wittig reagent | THF | 0→RT | 24 | 80 |

Q. Table 2. Key Spectroscopic Data

| Proton/Group | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.75 (s) | 194.16 |

| Aromatic C-Br | - | 130.70 (ipso) |

| p-Tolyl CH₃ | 2.35 (s) | 21.20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.